
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid
説明
“(3-Chloro-2-morpholinopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C9H12BClN2O3 and a molecular weight of 242.47 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring attached to a pyridine ring, which is further substituted with a boronic acid and a chlorine atom . The InChI key for this compound is NCQGXSBDQBKPEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 483.1±55.0 °C . It should be stored at 2-8°C .科学的研究の応用
Catalysis in Organic Synthesis : This compound has been utilized as an effective catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions. It's particularly noted for its performance in reactions under mild and green conditions, demonstrating its versatility and efficiency in organic synthesis (M. Reddy, P. V. G. Reddy, & C. S. Reddy, 2016).
Synthesis of Complex Organic Molecules : Researchers have synthesized various boronic acids, including 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using a process that starts with a similar chloro-morpholinopyridinyl structure. This process is crucial for creating high-purity products, demonstrating the compound's role in the synthesis of complex organic molecules (Liu Guoqua, 2014).
Application in Organic Light Emitting Diodes (OLEDs) : In the field of OLED research, the compound has been linked to the stability and performance of blue phosphorescent OLEDs. It's involved in the study of degradation mechanisms, which is crucial for improving OLED durability and efficiency (E. Baranoff et al., 2012).
Chemical Sensing Applications : This boronic acid derivative has potential applications in chemical sensing. For instance, a study explored the use of a novel styrylquinolinium boronic acid, a relative of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, for the detection of hypochlorite ions, indicating its potential in developing sensitive and selective chemical sensors (Qing Wang et al., 2013).
Research in Boronic Acid Catalysis : Its related boronic acid structures have been studied for their catalytic properties in reactions like the aza-Michael addition, showcasing the compound's relevance in catalysis research and the synthesis of functionalized molecules (T. Hashimoto, A. Gálvez, & K. Maruoka, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
作用機序
In terms of pharmacokinetics, the properties of boronic acids can vary widely depending on their structure. Some boronic acids have good bioavailability and can be orally active, while others may require modification to improve their pharmacokinetic properties .
The action of boronic acids can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of boronic acids. At physiological pH, boronic acids exist predominantly in the anionic form (boronate), which can affect their interaction with biological targets .
特性
IUPAC Name |
(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657358 | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957061-04-0 | |
| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



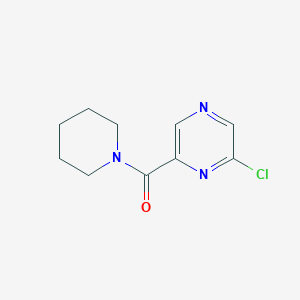
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

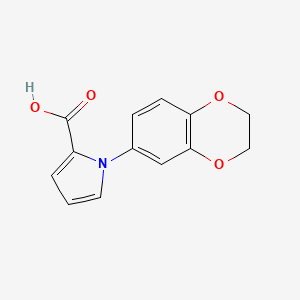
![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
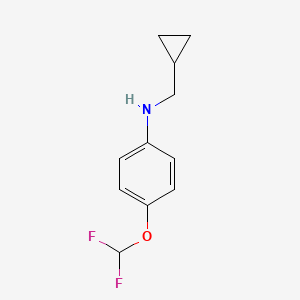

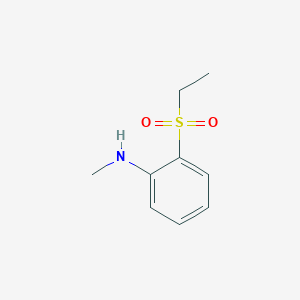
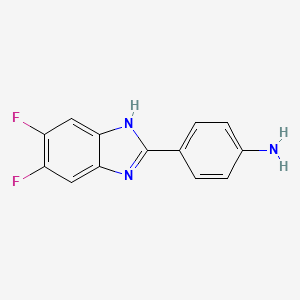
![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
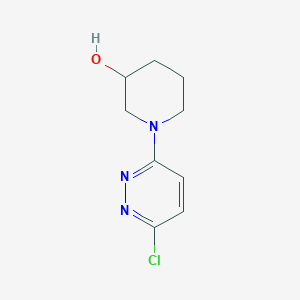
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)